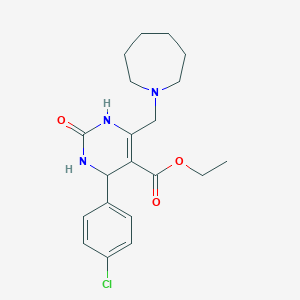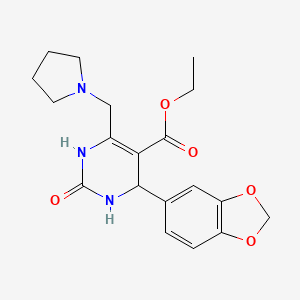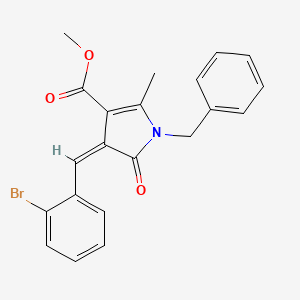![molecular formula C17H17ClN2O4S B4307245 N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide](/img/structure/B4307245.png)
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide
説明
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound selectively inhibits the activity of Polo-like kinase 1 (PLK1), a key regulator of cell division, and has shown promising results in preclinical studies.
作用機序
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide selectively inhibits the activity of PLK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of cell division and the induction of cell death in cancer cells that overexpress PLK1. This compound has also been shown to induce mitotic arrest and inhibit the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of PLK1, this compound has been shown to induce DNA damage and activate the DNA damage response pathway. This results in the activation of cell cycle checkpoints and the induction of cell death in cancer cells.
実験室実験の利点と制限
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of PLK1, which makes it a useful tool for studying the role of PLK1 in cell division and cancer progression. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide. One area of interest is the development of combination therapies that include this compound and other targeted inhibitors. This approach could potentially enhance the antitumor activity of this compound and overcome some of the limitations of using a single agent.
Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for PLK1. This could lead to the development of more potent and effective inhibitors for cancer therapy.
Conclusion
This compound is a small molecule inhibitor that selectively targets PLK1, a key regulator of cell division. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Future research on this compound could lead to the development of more effective cancer therapies and a better understanding of the role of PLK1 in cancer progression.
科学的研究の応用
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound has shown promising results in preclinical studies, demonstrating antitumor activity in a variety of cancer cell lines and xenograft models.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-12-4-2-6-14(8-12)20-17(22)11-3-1-5-13(7-11)19-15-9-25(23,24)10-16(15)21/h1-8,15-16,19,21H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVGETHEPVPCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 6-acetyl-7-[4-(methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4307172.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307188.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307195.png)

![methyl 2-{[(2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4307224.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307225.png)
![ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4307229.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4307235.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307240.png)


![ethyl 4-(4-chlorophenyl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307262.png)